molecular formula C9H19ClFNO B6200945 (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride CAS No. 2694057-68-4

(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride

Cat. No.: B6200945
CAS No.: 2694057-68-4
M. Wt: 211.7
InChI Key:
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Description

(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity. The presence of the tert-butoxy and fluorine substituents in this compound imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diamines or amino alcohols.

    Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced using tert-butyl alcohol and an acid catalyst. This step often requires careful control of reaction conditions to ensure selective protection of the desired nitrogen atom.

    Fluorination: The introduction of the fluorine atom can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions need to be optimized to achieve high selectivity and yield.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable approach compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of piperidine N-oxides.

    Reduction: Formation of the corresponding piperidine derivatives.

    Substitution: Formation of substituted piperidines with various functional groups.

Scientific Research Applications

(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride involves its interaction with specific molecular targets. The tert-butoxy group can act as a steric hindrance, affecting the binding affinity of the compound to its target. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, leading to improved pharmacokinetic properties. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl chloride
  • tert-Butyl bromide
  • tert-Butyl iodide

Comparison

Compared to other tert-butyl substituted piperidines, (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride exhibits unique properties due to the presence of the fluorine atom. The fluorine atom enhances the compound’s metabolic stability and lipophilicity, making it more suitable for pharmaceutical applications. Additionally, the tert-butoxy group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards its molecular targets .

Properties

CAS No.

2694057-68-4

Molecular Formula

C9H19ClFNO

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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